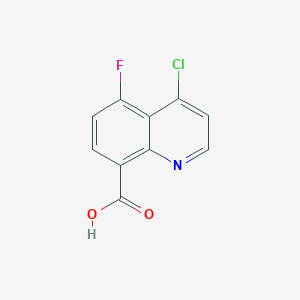

4-Chloro-5-fluoroquinoline-8-carboxylic acid

Beschreibung

4-Chloro-5-fluoroquinoline-8-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is part of the fluoroquinolone family, which is known for its significant antibacterial properties. The incorporation of both chlorine and fluorine atoms into the quinoline structure enhances its biological activity, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel |

C10H5ClFNO2 |

|---|---|

Molekulargewicht |

225.60 g/mol |

IUPAC-Name |

4-chloro-5-fluoroquinoline-8-carboxylic acid |

InChI |

InChI=1S/C10H5ClFNO2/c11-6-3-4-13-9-5(10(14)15)1-2-7(12)8(6)9/h1-4H,(H,14,15) |

InChI-Schlüssel |

VWVPSTILGPZSRH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C2C(=CC=NC2=C1C(=O)O)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 4-Chlor-5-Fluorchinolin-8-carbonsäure beinhaltet typischerweise die Cyclisierung geeigneter Vorstufen. Eine gängige Methode umfasst die Reaktion von 3-Chlora-nilin mit Ethyl-2-fluoracetoacetat unter sauren Bedingungen, um den Chinolinring zu bilden. Dieser Zwischenstoff wird dann weiteren Reaktionen unterzogen, um die Carbonsäuregruppe an der 8-Position einzuführen .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung erfolgt häufig unter Verwendung der Mikrowellen-gestützten Synthese aufgrund ihrer Effizienz und hohen Ausbeute. Dieses Verfahren beinhaltet die Verwendung von Mikrowellenbestrahlung, um die Reaktion zwischen 3-Chlora-nilin, Ethyl-2-fluoracetoacetat und anderen Reagenzien zu beschleunigen, was zur Bildung von 4-Chlor-5-Fluorchinolin-8-carbonsäure in kürzerer Zeit im Vergleich zu konventionellen Heizmethoden führt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Chlor-5-Fluorchinolin-8-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Nucleophile Substitution: Das Chloratom kann durch andere Nucleophile ersetzt werden.

Oxidation und Reduktion: Der Chinolinring kann unter bestimmten Bedingungen oxidiert oder reduziert werden.

Kupplungsreaktionen: Es kann an Suzuki-Miyaura-Kupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid werden häufig verwendet.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators.

Kupplungsreaktionen: Palladiumkatalysatoren und Boronsäuren werden typischerweise verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinoline, die eine verbesserte biologische Aktivität oder unterschiedliche chemische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antibacterial Activity :

4-Chloro-5-fluoroquinoline-8-carboxylic acid exhibits potent antibacterial properties by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This mechanism leads to bacterial cell death, making it a candidate for developing new fluoroquinolone antibiotics .

Research Findings :

Recent studies have shown that derivatives of this compound can possess enhanced antibacterial efficacy against both Gram-negative and Gram-positive bacteria. For instance, modifications to the quinolone structure have been explored to improve potency and reduce resistance in clinical settings .

Material Science Applications

The carboxylic acid functional group allows for potential applications in creating new materials. Researchers are investigating the compound's ability to form polymers or other functional materials with unique properties. The versatility of carboxylic acids in material science makes this compound a subject of interest for developing advanced materials .

Comparative Analysis with Related Compounds

The following table compares 4-chloro-5-fluoroquinoline-8-carboxylic acid with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloroquinoline-8-carboxylic Acid | Lacks fluorine atom | May exhibit different biological activity |

| 5-Fluoroquinoline-8-carboxylic Acid | Lacks chlorine atom | Chemical reactivity may differ due to absence of chlorine |

| 4,7-Dichloroquinoline | Contains an additional chlorine atom | Altered chemical behavior due to extra chlorine |

| 2-Chloro-8-fluoroquinoline-4-carboxylic Acid | Different substitution pattern on quinoline ring | May exhibit distinct biological properties |

The unique combination of chlorine and fluorine in 4-chloro-5-fluoroquinoline-8-carboxylic acid enhances its biological activity compared to its analogs, allowing for specific interactions with biological targets.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives of fluoroquinolones, including those based on 4-chloro-5-fluoroquinoline-8-carboxylic acid. The results indicated that certain derivatives exhibited significantly higher potency against resistant bacterial strains compared to traditional antibiotics .

- Material Development : Research is ongoing into the use of this compound in synthesizing new polymers that could be used in biomedical applications. Initial findings suggest that the incorporation of the quinoline structure could enhance material properties such as biodegradability and mechanical strength .

Wirkmechanismus

The mechanism of action of 4-Chloro-5-fluoroquinoline-8-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial growth and replication .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Norfloxacin

- Ciprofloxacin

- Ofloxacin

- Nalidixsäure

Vergleich

4-Chlor-5-Fluorchinolin-8-carbonsäure ist durch das Vorhandensein sowohl von Chlor- als auch von Fluoratomen einzigartig, was ihre antibakterielle Aktivität im Vergleich zu anderen Fluorchinolonen verstärkt. Diese doppelte Substitution bietet ein breiteres Wirkungsspektrum und eine verbesserte Wirksamkeit gegen resistente Bakterienstämme .

Biologische Aktivität

4-Chloro-5-fluoroquinoline-8-carboxylic acid is a heterocyclic compound belonging to the quinoline family, characterized by the presence of both chlorine and fluorine substituents. This unique structural profile contributes significantly to its biological activity, particularly as an antibacterial agent. The compound's mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.

Chemical Structure

The molecular formula of 4-chloro-5-fluoroquinoline-8-carboxylic acid is C_10H_6ClFNO_2, with a molecular weight of 225.60 g/mol. Its structure can be represented as follows:

The primary biological activity of 4-chloro-5-fluoroquinoline-8-carboxylic acid is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes play crucial roles in DNA replication, transcription, and repair, making them vital for bacterial survival:

- DNA Gyrase : Introduces negative supercoils into DNA, facilitating replication.

- Topoisomerase IV : Separates intertwined DNA strands post-replication.

By inhibiting these enzymes, 4-chloro-5-fluoroquinoline-8-carboxylic acid effectively halts bacterial cell division, leading to cell death and providing a broad-spectrum antibacterial effect .

Biological Activity Data

The biological activity of 4-chloro-5-fluoroquinoline-8-carboxylic acid has been evaluated through various studies, demonstrating its effectiveness against a range of bacterial strains. Below is a summary of minimum inhibitory concentration (MIC) values against selected bacteria:

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus (MRSA) | 32 | Effective against methicillin-resistant strains |

| Escherichia coli | 16 | Moderate sensitivity |

| Pseudomonas aeruginosa | 64 | Lower efficacy compared to gram-positive bacteria |

These findings indicate that while the compound exhibits potent antibacterial activity, its effectiveness varies across different bacterial species .

Case Studies

- Antibacterial Efficacy : A study assessing the efficacy of various fluoroquinolone derivatives found that 4-chloro-5-fluoroquinoline-8-carboxylic acid demonstrated significant activity against MRSA strains with MIC values comparable to established antibiotics. The compound's dual-targeting ability enhances its therapeutic potential in treating resistant infections .

- Molecular Docking Studies : Molecular docking simulations revealed that 4-chloro-5-fluoroquinoline-8-carboxylic acid binds effectively to the active sites of both DNA gyrase and topoisomerase IV. The binding energy was calculated at approximately -9.9 kcal/mol, indicating a strong interaction that correlates with its antibacterial potency .

Comparison with Similar Compounds

The biological activity of 4-chloro-5-fluoroquinoline-8-carboxylic acid can be compared to other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloroquinoline-8-carboxylic Acid | Lacks fluorine atom | May exhibit reduced potency due to absence of fluorine |

| 5-Fluoroquinoline-8-carboxylic Acid | Lacks chlorine atom | Different chemical reactivity |

| 4,7-Dichloroquinoline | Contains an additional chlorine atom | Altered chemical behavior due to extra chlorine |

The presence of both chlorine and fluorine in 4-chloro-5-fluoroquinoline-8-carboxylic acid enhances its biological activity compared to these analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.